molecular formula C13H19N3O B069524 1-Benzylpiperidine-3-carbohydrazide CAS No. 182919-58-0

1-Benzylpiperidine-3-carbohydrazide

Cat. No.: B069524
CAS No.: 182919-58-0
M. Wt: 233.31 g/mol
InChI Key: WUDDEGZXFZWRKR-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-3-carbohydrazide (1-BPC) is an organic compound with a wide range of applications in scientific research. It is a versatile chemical that has been used in a variety of laboratory experiments, including biochemical and physiological studies. 1-BPC has been found to be a useful tool in the synthesis of compounds and in the study of their mechanisms of action.

Scientific Research Applications

  • Potential Anti-Alzheimer Therapy : N-benzylpiperidine-3/4-carbohydrazide-hydrazones were evaluated for their inhibitory activity on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as their ability to inhibit Aβ42 self-aggregation and antioxidant capacities. These compounds showed promising activity and were suggested as lead compounds for multifunctional Alzheimer's disease therapy (Parlar et al., 2019).

  • Anti-Tuberculosis Applications : Research on 3-hydroxy-1-benzofuran-2-carbohydrazide, a related compound, explored its docking with biomarkers of cancer cells and bacteria. This compound showed strong activity against Mycobacterium tuberculosis, suggesting potential as an anti-tuberculosis drug (Thorat et al., 2016).

  • Antidiabetic and Antioxidant Activities : A study involving (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide revealed in vitro antidiabetic and antioxidant activities, suggesting potential therapeutic uses in these areas (Karrouchi et al., 2020).

  • Antimicrobial and Insecticidal Activities : Some 4H-1,2,4 triazole derivatives, synthesized from 1-(substituted benzylidene) semicarbazide, displayed antimicrobial efficacy against various bacteria and fungi, as well as insecticidal activity (Gautam & Chourasia, 2010).

  • Spiropiperidine Synthesis : A study demonstrated an environmentally benign method for synthesizing 4-spiropiperidines from 2-aminocarbohydrazides, with N-benzylpiperidinone as a precursor (Miklós & Fülöpl, 2009).

  • Antithrombotic Activity : Benzylidenepiperidine-3-carbohydrazide derivatives were synthesized and evaluated for their antiplatelet aggregation and anticoagulant activities. These compounds showed potential as new antithrombotic agents (Tosan et al., 2020).

  • Synthesis of Donepezil Hydrochloride : Research demonstrated the synthesis of 1-Benzylpiperidine-4-carboxaldehyde, a precursor in the synthesis of Donepezil Hydrochloride, a medication used in Alzheimer's treatment (Bing, 2005).

  • Antituberculosis Agents : 4-Benzylsulfanylpyridine-2-carbohydrazides were synthesized and evaluated for their antimycobacterial activity, showing efficacy against various strains of Mycobacterium tuberculosis (Herzigová et al., 2009).

  • Asymmetric Hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides : This method provided an efficient synthetic route to enantioenriched 3-aminopiperidine derivatives, important in natural products and pharmaceutical drugs (Royal et al., 2016).

  • DNA Gyrase Inhibitors : N′-benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide derivatives were synthesized as potential DNA gyrase inhibitors, showing strong inhibitory activity against Staphylococcus aureus and Bacillus subtilis DNA gyrase (Sun et al., 2013).

Safety and Hazards

The safety information for 1-Benzylpiperidine-3-carbohydrazide indicates that it may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1-benzylpiperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-15-13(17)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDDEGZXFZWRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385774
Record name 1-benzylpiperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182919-58-0
Record name 1-benzylpiperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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